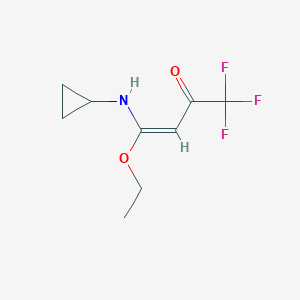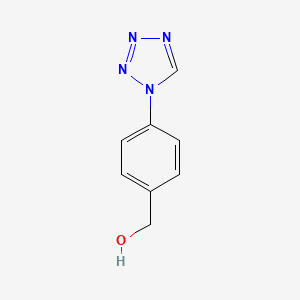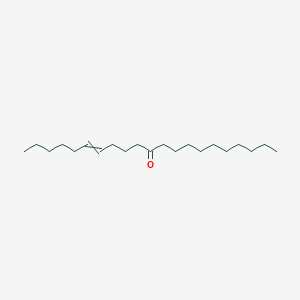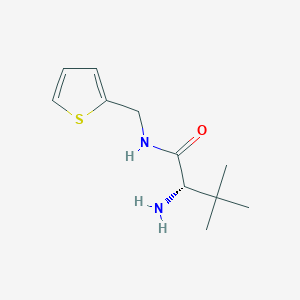
Pyrazine-2,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C6H4N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 6 positions of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,6-dicarbaldehyde typically involves a two-step process. The first step is the transformation of dimethyl pyrazine-2,6-dicarboxylate to its corresponding distyryl derivative. This is followed by oxidation using a tandem system of osmium tetroxide and periodate ions . The choice of dehydration agent in the first step and the efficiency of the subsequent low-temperature oxidation are crucial for the success of this synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine-2,6-dicarboxylic acid.
Reduction: Pyrazine-2,6-dimethanol.
Substitution: Various halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazine-2,6-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound may serve as a precursor for the synthesis of bioactive compounds .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials .
Mecanismo De Acción
The mechanism by which pyrazine-2,6-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Dimethyl pyrazine-2,6-dicarboxylate: A precursor in the synthesis of pyrazine-2,6-dicarbaldehyde.
Pyrazine-2,6-dicarboxylic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to the positioning of its aldehyde groups, which influences its reactivity and the types of derivatives it can form. This makes it a versatile compound in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C6H4N2O2 |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
pyrazine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-7-2-6(4-10)8-5/h1-4H |
Clave InChI |
IKTULDHSBKTAJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)





![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)




![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)


